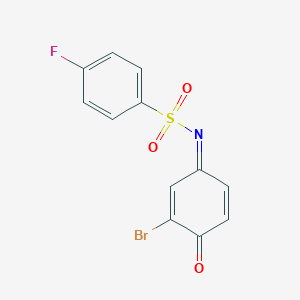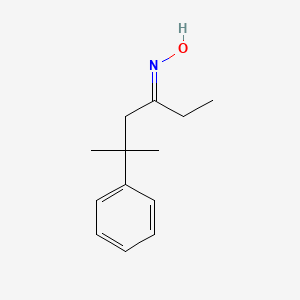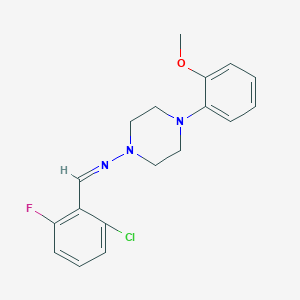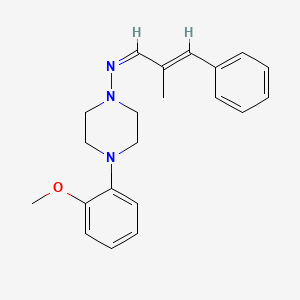
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is not fully understood. However, studies have suggested that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. For example, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been reported to modulate the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have reported that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and reduces inflammation in animal models of inflammatory diseases. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has some limitations, including its poor solubility in water and limited bioavailability, which may affect its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine research, including the development of more efficient synthesis methods, optimization of the compound's pharmacokinetics and pharmacodynamics, and exploration of its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Further studies are also needed to elucidate the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine and its potential side effects.
Synthesemethoden
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is synthesized through a condensation reaction between 2-methoxyaniline and 3-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. Several studies have reported the anti-cancer properties of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, particularly in breast cancer and leukemia. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(13-15)22(23)24/h2-8,13-14H,9-12H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSLESJQWNSRH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)




![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)